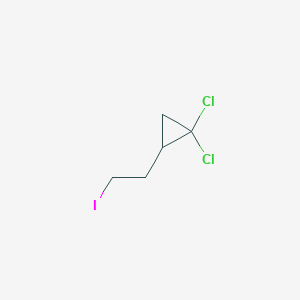

1,1-Dichloro-2-(2-iodoethyl)cyclopropane

描述

Significance of Cyclopropane (B1198618) Frameworks in Contemporary Organic Synthesis

Cyclopropane rings, the smallest of the carbocycles, are not merely chemical curiosities but are integral components in a vast array of biologically active molecules and are versatile intermediates in organic synthesis. rsc.orgresearchgate.netmarquette.edu The inherent ring strain of the three-membered ring, a consequence of its compressed bond angles, imbues these structures with a unique reactivity profile, setting them apart from their acyclic or larger-ring counterparts. nih.gov This strain energy can be harnessed as a driving force for a variety of ring-opening reactions, providing access to a diverse range of acyclic and heterocyclic systems. nih.gov

The utility of the cyclopropane motif is evident in its presence in numerous natural products and pharmaceuticals. rsc.orgmarquette.edu This has spurred the development of a multitude of synthetic methods for their construction, with cyclopropanation reactions of alkenes being a cornerstone of this endeavor. researchgate.netorganic-chemistry.org The precise stereochemical control often achievable in these reactions further enhances their appeal to synthetic chemists.

Overview of gem-Dihalocyclopropane Chemistry and its Strategic Role in Organic Synthesis

Among the various classes of cyclopropane derivatives, gem-dihalocyclopropanes, and specifically gem-dichlorocyclopropanes, have emerged as particularly valuable synthetic intermediates. finechem-mirea.rulew.ro Their facile synthesis, typically through the addition of dichlorocarbene (B158193) to an alkene, makes them readily accessible building blocks. researchgate.net Dichlorocarbene is a highly reactive intermediate that can be generated from common reagents such as chloroform (B151607) and a strong base. researchgate.net

The presence of the two halogen atoms on the same carbon atom significantly influences the reactivity of the cyclopropane ring. These compounds can undergo a wide array of transformations, including reductions to the corresponding cyclopropanes, ring-expansion reactions to form larger cyclic systems, and rearrangements to afford allenes or other unsaturated compounds. finechem-mirea.rulew.ro This chemical versatility has cemented the strategic role of gem-dihalocyclopropanes in the synthesis of complex organic molecules. finechem-mirea.rulew.ro

Contextualization of 1,1-Dichloro-2-(2-iodoethyl)cyclopropane within Strained Ring Systems

This compound is a prime example of a multifunctional strained ring system. It combines the inherent reactivity of the gem-dichlorocyclopropane core with the synthetic utility of a primary alkyl iodide. The presence of the iodoethyl side chain introduces a reactive site for nucleophilic substitution and other transformations common to alkyl halides.

The synthesis of this specific molecule, while not extensively documented in the literature, can be envisioned through established synthetic routes. A plausible approach would involve the dichlorocyclopropanation of 4-iodo-1-butene. This reaction would see the addition of dichlorocarbene across the double bond of the iodoalkene to furnish the target molecule.

| Plausible Synthetic Route | |

| Reactants | 4-iodo-1-butene, Chloroform (CHCl₃), Strong Base (e.g., Sodium Hydroxide) |

| Reaction Type | Dichlorocyclopropanation |

| Product | This compound |

The reactivity of this compound is expected to be dictated by both the gem-dichlorocyclopropyl group and the iodoethyl moiety. The cyclopropane ring can undergo reactions typical of this class of compounds, while the carbon-iodine bond provides a handle for introducing a wide range of functional groups. For instance, the iodide can be displaced by various nucleophiles to append new substituents to the cyclopropane core. Furthermore, the presence of the iodo group could potentially influence the reactivity of the cyclopropane ring itself, opening avenues for more complex transformations.

| Potential Reactive Sites and Transformations | |

| gem-Dichlorocyclopropane Ring | Reduction to the corresponding cyclopropaneRing-opening reactionsRearrangement reactions |

| Iodoethyl Side Chain | Nucleophilic substitution (e.g., with azides, cyanides, alkoxides)Elimination reactionsFormation of organometallic reagents |

Structure

3D Structure

属性

IUPAC Name |

1,1-dichloro-2-(2-iodoethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2I/c6-5(7)3-4(5)1-2-8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRPXBHTEAPOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,1 Dichloro 2 2 Iodoethyl Cyclopropane and Analogues

Regioselective and Stereoselective Synthesis of 1,1-Dichloro-2-(2-iodoethyl)cyclopropane

Dihalocarbene Additions to Unsaturated Precursors

The formation of the gem-dichlorocyclopropane ring is accomplished via the [1+2] cycloaddition of dichlorocarbene (B158193) (:CCl₂) to an appropriate unsaturated precursor. wikipedia.org For the synthesis of this compound, a logical starting material is a terminal alkene bearing a latent hydroxyl group, such as 4-buten-1-ol. The dichlorocarbene adds selectively across the double bond. masterorganicchemistry.com

The reaction is stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting cyclopropane (B1198618). masterorganicchemistry.com For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce a trans-disubstituted cyclopropane.

A prevalent and efficient method for generating dichlorocarbene for these cycloadditions is through phase-transfer catalysis (PTC). mdpi.comias.ac.in This technique is particularly effective for reactions involving reagents that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase.

The standard procedure involves the reaction of chloroform (B151607) (CHCl₃), which serves as the dichlorocarbene precursor, with a concentrated aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). wikipedia.orgias.ac.in The reaction is carried out in a biphasic system, and a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like benzyltriethylammonium bromide (BTEAB) or triethylbenzylammonium chloride (TEBA), is added. wikipedia.orgias.ac.in

The mechanism involves the catalyst transporting hydroxide ions (OH⁻) from the aqueous phase into the organic phase. researchgate.net Once in the organic phase, the hydroxide ion deprotonates the chloroform to form the trichloromethanide anion (:CCl₃⁻). This anion is unstable and spontaneously eliminates a chloride ion (Cl⁻) to generate the highly reactive dichlorocarbene (:CCl₂), which then immediately reacts with the alkene present in the organic phase. ias.ac.inresearchgate.net The efficiency of PTC lies in its ability to continually generate the reactive intermediate in the same phase as the substrate, leading to high yields of the cyclopropanated product. princeton.edu

While PTC is common, several other methods exist for generating dichlorocarbene, which can be advantageous in specific contexts, such as when the substrate is sensitive to strong bases.

| Generation Method | Precursor(s) | Conditions | Notes |

| Thermal Decomposition | Phenyl(trichloromethyl)mercury (C₆H₅HgCCl₃) | Thermal | Decomposes to release :CCl₂, useful for reactions where base sensitivity is a concern. wikipedia.orgwikipedia.org |

| From Trichloroacetate | Ethyl trichloroacetate | Sodium methoxide | A non-aqueous method for generating the carbene. wikipedia.org |

| From Carbon Tetrachloride | Carbon tetrachloride (CCl₄) and Magnesium (Mg) | Ultrasonic irradiation | This method avoids the use of strong bases and is tolerant of ester and carbonyl functional groups. nih.govresearchgate.net |

| Photolysis | Dichlorodiazirine | Photolysis (light) | Decomposes into dichlorocarbene and nitrogen gas; stable in the dark. wikipedia.org |

These alternative methods provide a toolkit for chemists to generate dichlorocarbene under various reaction conditions, accommodating a wider range of functional groups in the unsaturated precursor.

Iodination Strategies for Cyclopropane Derivatives

Following the successful cyclopropanation of a precursor like 4-buten-1-ol to form 2-(2,2-dichlorocyclopropyl)ethanol, the next stage is the conversion of the terminal hydroxyl group into an iodide to yield the target molecule.

The "introduction" of the iodoethyl group is typically a functional group transformation of the hydroxyethyl (B10761427) side chain. Direct conversion of the primary alcohol to the iodide can be achieved, but a more common and reliable approach involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine.

This intermediate sulfonate ester is then readily displaced by an iodide ion in a nucleophilic substitution reaction. This two-step sequence is often high-yielding and avoids the harsh conditions that might be associated with some direct iodination reagents.

The Finkelstein reaction is a classic and highly effective method for synthesizing alkyl iodides from alkyl chlorides or bromides. organicmystery.combyjus.com This reaction is an equilibrium process that is driven to completion by taking advantage of solubility differences. organic-chemistry.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comiitk.ac.in To synthesize this compound, the precursor 2-(2,2-dichlorocyclopropyl)ethanol would first be converted to its corresponding chloride, for example, using thionyl chloride (SOCl₂). This resulting 1,1-dichloro-2-(2-chloroethyl)cyclopropane is then treated with a solution of sodium iodide (NaI) in a polar aprotic solvent, most commonly dry acetone (B3395972). byjus.commanac-inc.co.jp

| Parameter | Description |

| Substrate | Primary or secondary alkyl chloride or bromide (e.g., 1,1-dichloro-2-(2-chloroethyl)cyclopropane) |

| Reagent | Sodium Iodide (NaI) or Potassium Iodide (KI) manac-inc.co.jp |

| Solvent | Dry Acetone or Dimethylformamide (DMF) iitk.ac.in |

| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) byjus.com |

| Driving Force | Sodium chloride (NaCl) or sodium bromide (NaBr) is insoluble in acetone and precipitates out of the solution, shifting the equilibrium towards the formation of the alkyl iodide product according to Le Châtelier's principle. byjus.comorganic-chemistry.org |

This method is particularly well-suited for primary halides and provides a clean, high-yielding route to the final this compound product.

General Synthetic Routes for Substituted gem-Dichlorocyclopropanes

The primary method for synthesizing gem-dichlorocyclopropanes involves the addition of dichlorocarbene to an alkene. libretexts.orgopenstax.org This highly reactive intermediate can be generated through various methods, leading to the stereospecific formation of the cyclopropane ring.

Cyclopropanation Reactions of Alkynes and Alkenes

The most common and direct route to gem-dichlorocyclopropanes is the reaction of an alkene with dichlorocarbene (:CCl₂). openstax.org Dichlorocarbene is a neutral, divalent carbon species that is highly electrophilic due to having only six valence electrons. libretexts.orgopenstax.org It readily reacts with the nucleophilic π-bond of an alkene in a concerted, cheletropic reaction to form the cyclopropane ring. wikipedia.org This addition is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product; a cis-alkene yields a cis-substituted cyclopropane, and a trans-alkene yields a trans-product. libretexts.orgopenstax.org

A standard laboratory method for generating dichlorocarbene is the α-elimination reaction from chloroform (CHCl₃) using a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide in the presence of a phase-transfer catalyst. libretexts.orgmasterorganicchemistry.comfinechem-mirea.ru The base deprotonates the chloroform to form the trichloromethanide anion (:CCl₃⁻), which then spontaneously expels a chloride ion to yield dichlorocarbene. openstax.org

For the specific synthesis of this compound, the precursor alkene would be 4-iodo-1-butene. The reaction would proceed as follows:

Reaction Scheme for Dichlorocyclopropanation of 4-iodo-1-butene

| Reactant | Reagents | Product |

|---|

While less common for forming saturated cyclopropanes, dichlorocarbene can also add to alkynes, which can lead to further rearrangements or subsequent transformations. masterorganicchemistry.com

Synthesis from Petroleum-Based Feedstocks

Petroleum serves as a primary source for many simple alkenes and hydrocarbons that are foundational for synthesizing more complex molecules, including gem-dichlorocyclopropanes. colab.wsresearchgate.net For instance, piperylene (1,3-pentadiene), a byproduct of petroleum refining, can undergo dichlorocyclopropanation to yield various alkenyl-gem-dichlorocyclopropanes. finechem-mirea.rufinechem-mirea.ru These products can then be subjected to further reactions like hydrogenation to produce alkyl-substituted gem-dichlorocyclopropanes. finechem-mirea.rufinechem-mirea.ru The synthesis from these basic feedstocks provides a scalable route to these important chemical intermediates. colab.ws

Preparation of 1,1-Dichloroalkenes as Precursors

While the direct cyclopropanation of alkenes is the most common route to gem-dichlorocyclopropanes, 1,1-dichloroalkenes are important structural motifs in their own right and serve as intermediates for various chemical products, including certain pyrethroid insecticides. beilstein-journals.orgnih.gov The synthesis of these precursors is typically achieved from carbonyl compounds.

Common methods for preparing 1,1-dichloroalkenes include:

From Aldehydes and Ketones: The reaction of an aldehyde or ketone with triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) or chloroform (CHCl₃) can yield the corresponding 1,1-dichloroalkene. beilstein-journals.orgnih.gov

Using Phosphonate Reagents: Horner-Wadsworth-Emmons type reactions using lithium salts of dichloromethane-phosphonic acid esters with aldehydes or ketones also produce 1,1-dichloroalkenes. beilstein-journals.orgnih.govgoogle.com

From 1,1,1-Trifluoroalkanones: A novel method involves the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) (AlCl₃), which directly converts the aliphatic CF₃ group into a dichlorovinyl moiety. beilstein-journals.orgnih.gov

Selected Synthetic Routes to 1,1-Dichloroalkenes

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Aldehyde/Ketone | PPh₃, CCl₄ | 1,1-Dichloroalkene | beilstein-journals.orgnih.gov |

| Aldehyde/Ketone | LiCCl₂-P(O)(OEt)₂ | 1,1-Dichloroalkene | beilstein-journals.orgnih.gov |

Green Chemistry Principles in Cyclopropane Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign processes. thieme-connect.dethieme-connect.com The synthesis of cyclopropanes, including dichlorocyclopropanes, is evolving to incorporate the principles of green chemistry to reduce waste, minimize energy consumption, and use safer reagents. researchgate.netnih.gov

Key green strategies in cyclopropanation include:

Alternative Reaction Media: The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. thieme-connect.com Phase-transfer catalysis is often employed in dichlorocyclopropanation, which allows the reaction between an aqueous inorganic phase (NaOH) and an organic phase (alkene, chloroform), reducing the need for hazardous organic solvents. abechem.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate cyclopropanation reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. thieme-connect.deresearchgate.netnih.gov

Catalysis: The development of more efficient catalysts, including biocatalysts (enzymes) and photocatalysts, offers pathways to highly selective cyclopropanations under mild conditions. thieme-connect.dethieme-connect.comnih.gov For instance, photocatalysis can generate reactive species for cyclopropanation using visible light, providing a sustainable alternative to thermal methods. researchgate.net

Atom Economy and Waste Reduction: Synthetic routes are being redesigned to be more efficient, minimizing the use of derivatization steps and maximizing the incorporation of starting materials into the final product. nih.gov Continuous flow processes are also being developed for dichlorocyclopropanation to improve safety, efficiency, and scalability. researchgate.net

By adopting these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible. thieme-connect.de

Mechanistic Investigations and Reactivity Pathways of 1,1 Dichloro 2 2 Iodoethyl Cyclopropane

Ring-Opening Reactions of gem-Dichlorocyclopropanes

The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to cleavage under thermal, nucleophilic, mechanochemical, and acidic conditions, leading to a variety of molecular rearrangements and functionalizations.

Thermal Isomerization to Olefins and Halogenated Alkenes

The pyrolysis of gem-dichlorocyclopropanes in a flow system at high temperatures (500–670°C) serves as a viable route to various olefins and halogenated alkenes. rsc.org This thermal rearrangement is believed to proceed through a unimolecular, concerted mechanism involving chlorine atom migration and the simultaneous opening of the cyclopropane ring. rsc.org The specific products formed depend on the substitution pattern of the cyclopropane ring.

For instance, the parent 1,1-dichlorocyclopropane (B3049490) isomerizes to yield 2,3-dichloropropene. rsc.org More complex substrates, such as those with additional chlorine substituents, also tend to produce a single, isomeric olefin product in high yield. rsc.org However, the presence of other substituents, like a methyl group, can lead to a mixture of isomeric olefin products. rsc.org Gas-phase pyrolysis of related gem-chlorofluorocyclopropanes similarly induces a cyclopropyl-allyl isomerization, further demonstrating this general reactivity pattern. researchgate.net

| Starting Compound | Primary Product(s) | Reaction Conditions | Reference |

|---|---|---|---|

| 1,1-Dichlorocyclopropane | 2,3-Dichloropropene | Pyrolysis (500–670°C) | rsc.org |

| 1,1,2-Trichlorocyclopropane | 1,1,3-Trichloropropene | Pyrolysis | rsc.org |

| 1,1-Dichloro-2-methylcyclopropane | 2,3-Dichlorobut-1-ene and 1,2-Dichlorobut-2-ene | Pyrolysis | rsc.org |

Nucleophilic Ring-Opening Pathways

The strained ring of gem-dichlorocyclopropanes can be opened by nucleophiles, often leading to complex structural rearrangements. The outcome of these reactions is highly dependent on the structure of the cyclopropane substrate and the nature of the nucleophile. lew.ro

In one studied example, the reaction of 2-bromo-2-phenyl-gem-dichlorocyclopropane with phenols in dimethyl sulfoxide (B87167) (DMSO) resulted in the cleavage of the cyclopropane ring to form phenylpropargyl aldehyde acetals. lew.ro This transformation highlights a pathway where nucleophilic attack leads to ring-opening rather than simple substitution of the chlorine atoms. The reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane (B12119421) with carbanions derived from 2-substituted phenylacetonitriles can also lead to ring-opening and rearrangement, ultimately forming 1,2-disubstituted methylenecyclopropanes. rsc.org

Mechanochemically Induced Transformations in Polymeric Systems

Gem-dichlorocyclopropanes have been identified as effective mechanophores, which are functional groups that undergo specific chemical reactions in response to mechanical stress. nih.govresearchgate.net When gem-dichlorocyclopropane (gDCC) units are incorporated into the main chain of a polymer, such as polybutadiene (B167195), they can undergo a ring-opening reaction when the polymer is subjected to elongational strain, for example, through ultrasonication. nih.govresearchgate.net

This mechanically induced transformation converts the gem-dichlorocyclopropane ring into a 2,3-dichloroalkene within the polymer backbone. nih.gov This reactivity is a unique property of the polymeric system; it is not observed in analogous low-molecular-weight compounds under the same conditions. nih.gov The process is remarkably efficient, with the ring-opening of the mechanophore occurring hundreds of times more frequently than the scission of the polymer chain itself. nih.gov Studies on substituted gDCCs have shown that the ring-opening can proceed through a symmetry-allowed disrotatory pathway, demonstrating that the stereochemical outcome can be influenced by molecular design. thieme-connect.comduke.edu

| System | Mechanical Stimulus | Transformation | Key Finding | Reference |

|---|---|---|---|---|

| gDCCs in polybutadiene copolymer | Ultrasonication | Ring-opening to 2,3-dichloroalkenes | Reactivity is due to elongational strain in the polymer. | nih.gov |

| cis- and trans-Diester-substituted gDCCs | Sonication and single-molecule force spectroscopy | Symmetry-allowed disrotatory ring-opening | Reaction pathway is influenced by substituents. | thieme-connect.comduke.edu |

Acid-Catalyzed Ring-Opening Cyclizations

The ring-opening of cyclopropanes can also be facilitated by acids. In the context of related gem-dihalocyclopropanes, Lewis acids have been shown to catalyze ring-opening cross-coupling reactions through the activation of a carbon-halogen bond. acs.org While specific studies on acid-catalyzed cyclizations of gem-dichloropropanes are not extensively detailed in the provided research, related systems demonstrate the principle. For example, donor-acceptor cyclopropanes are known to undergo Lewis acid-catalyzed 1,3-difunctionalization, where the ring opens to allow for the addition of two new functional groups. nih.gov Furthermore, certain dichlorocyclopropanes can participate in interrupted Nazarov reactions, a type of acid-catalyzed electrocyclization, which showcases a pathway for forming new ring systems from the opened cyclopropane intermediate. acs.org

Reactivity of the gem-Dichloro Substituents

Beyond ring-opening, the two chlorine atoms on the same carbon atom are a key site of reactivity, particularly for elimination and reduction reactions.

Functional Group Interconversions at the gem-Dichloro Moiety

The gem-dichlorocyclopropane unit is a versatile functional group that can undergo several transformations. The high ring strain and the presence of two electron-withdrawing chlorine atoms make the cyclopropane ring susceptible to nucleophilic attack and ring-opening reactions. However, functional group interconversions that preserve the three-membered ring are also well-documented.

Reactions with various nucleophiles can lead to substitution of the chlorine atoms, although these reactions are often complex and can yield different products depending on the conditions and the nucleophile used. lew.ro For instance, reactions with phenols and thiolates under basic conditions can result in the substitution of one or both chlorine atoms. lew.roresearchgate.net In some cases, these reactions proceed via an elimination-addition mechanism, leading to the formation of methylenecyclopropane (B1220202) derivatives. researchgate.netrsc.org The reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane, a closely related structure, with thiolates gives 2,2-dichlorocyclopropylmethyl sulfides through the displacement of the side-chain chlorine, which can then be oxidized to the corresponding sulfones. researchgate.net

| Reactant Type | Reagent/Conditions | Primary Product Type | Reference |

|---|---|---|---|

| gem-Dichlorocyclopropane | Phenols / NaOH in DMSO | Aryloxy-substituted cyclopropanes / Methylenecyclopropanes | lew.ro |

| gem-Dichlorocyclopropane | Thiolates | Thio-substituted cyclopropanes | researchgate.net |

| gem-Dichlorocyclopropane | Phenylacetonitriles / Solid NaOH / TEBAC | 1,2-Disubstituted methylenecyclopropanes | rsc.org |

| gem-Dichlorocyclopropane | Sodium Cyanide (NaCN) | Cyanomethyl-substituted cyclopropanes | researchgate.net |

Transformations Involving the Iodoethyl Side Chain

The iodoethyl side chain is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in nucleophilic substitutions and a precursor for organometallic and radical intermediates.

The 2-iodoethyl group is perfectly positioned to participate in intramolecular cyclization reactions to form bicyclic or spirocyclic systems. One efficient method for achieving this is through a 3-exo-trig cyclization of the corresponding radical or organometallic intermediate. For example, treatment of electron-deficient 2-iodoethyl-substituted olefins with zinc powder can induce cyclization to form cyclopropane derivatives. organic-chemistry.orgorganic-chemistry.org This process is believed to proceed through the formation of an organozinc intermediate that subsequently attacks the internal double bond.

Transition metals are also known to activate cyclopropane rings and their side chains, facilitating complex cyclization cascades. wikipedia.org While direct examples involving 1,1-dichloro-2-(2-iodoethyl)cyclopropane are specific, the principles derived from similar haloalkyl cyclopropanes are broadly applicable. These reactions often involve oxidative addition of the metal into the C-I bond, followed by intramolecular insertion into a suitable acceptor group.

| Reaction Type | Reagent/Catalyst | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Reductive Intramolecular Cyclization | Zinc Powder | Organozinc Species | Substituted Cyclopropanes | organic-chemistry.org |

| Radical Intramolecular Cyclization | Bu3SnH / AIBN | Alkyl Radical | Bicyclic Compounds | nih.gov |

| Transition-Metal-Catalyzed Cyclization | Palladium or Nickel Complexes | Organometallic Complex | Fused or Spirocyclic Rings | wikipedia.org |

The carbon-iodine bond is a cornerstone of modern cross-coupling chemistry. nih.gov this compound can serve as an electrophilic partner in various palladium- or nickel-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Negishi, Stille, and Sonogashira couplings, enable the formation of a C(sp³)–C(sp²), C(sp³)–C(sp³), or C(sp³)–C(sp) bond by coupling the cyclopropane substrate with an appropriate organometallic nucleophile.

For instance, a palladium-catalyzed reaction with an organoboron reagent (Suzuki coupling) or an organozinc reagent (Negishi coupling) would replace the iodine atom with an aryl, vinyl, or alkyl group. nih.gov Nickel-catalyzed cross-electrophile coupling reactions have also emerged as powerful tools for forming C-C bonds from two different electrophiles, a strategy applicable to alkyl halides. escholarship.org

| Coupling Reaction | Catalyst System (Example) | Coupling Partner (Nucleophile) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 / Base | Organoboron Reagent (R-B(OR)2) | C(sp³)–C(sp²) or C(sp³)–C(sp³) | nih.gov |

| Negishi Coupling | PdCl2(dppf) | Organozinc Reagent (R-ZnX) | C(sp³)–C(sp²) or C(sp³)–C(sp³) | nih.gov |

| Stille Coupling | Pd(PPh3)4 | Organotin Reagent (R-SnBu3) | C(sp³)–C(sp²) | nih.gov |

| Cross-Electrophile Coupling | Nickel / Ligand | Another Alkyl/Aryl Halide (with reducing agent) | C(sp³)–C(sp³) or C(sp³)–C(sp²) | escholarship.org |

The C-I bond is readily cleaved homolytically to generate a primary alkyl radical. This can be achieved under various conditions, including the use of traditional tin-based radical initiators (e.g., AIBN/Bu₃SnH), photoredox catalysis, or electrochemical methods. nih.govrsc.org The resulting radical intermediate can participate in a range of transformations.

| Pathway | Reagents/Method | Description | Typical Product | Reference |

|---|---|---|---|---|

| Radical Reduction | Bu3SnH, AIBN | Homolytic cleavage of C-I bond followed by H-atom abstraction. | 1,1-dichloro-2-ethylcyclopropane | nih.gov |

| Radical Addition | AIBN / Alkene | Radical adds across a π-system to form a new C-C bond. | Functionalized alkyl chain | beilstein-journals.org |

| Electrochemical Radical Generation | Electrolysis / Redox Relay | Clean generation of C-centered radicals for intermolecular reactions. | C-C coupled products | rsc.org |

| Reductive Opening | Electroreduction (in Ni(II) complex) | Potential for cyclopropane ring opening under strong reducing conditions. | Acyclic products | beilstein-journals.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1,1-Dichloro-2-(2-iodoethyl)cyclopropane, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclopropane (B1198618) ring and the iodoethyl side chain. The chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal are key to the assignment.

Cyclopropane Protons: The three protons on the cyclopropane ring are diastereotopic and would appear as a complex set of multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The geminal (on the same carbon) and vicinal (on adjacent carbons) coupling constants would provide information about their relative stereochemistry.

Ethyl Protons: The two methylene (B1212753) groups (-CH₂-) of the iodoethyl chain would also give rise to distinct signals. The protons on the carbon adjacent to the cyclopropane ring would likely appear as a multiplet. The protons on the carbon bonded to the iodine atom (-CH₂I) would be significantly deshielded and appear further downfield, typically in the range of 3.2-3.5 ppm, due to the electronegativity of the iodine atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom.

Cyclopropane Carbons: The three carbons of the cyclopropane ring would have distinct chemical shifts. The C1 carbon, bonded to two chlorine atoms (-CCl₂-), would be the most deshielded and appear furthest downfield among the ring carbons. The C2 and C3 carbons would appear at higher field strengths.

Ethyl Carbons: The two carbons of the ethyl side chain would also be distinguishable. The carbon atom bonded to the highly electronegative iodine (-CH₂I) would exhibit a characteristic upfield shift due to the "heavy atom effect," often appearing near 0 ppm or even at a slightly negative chemical shift. The other methylene carbon would appear in the typical alkane region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CCl₂ | - | 60 - 70 |

| CH (CH₂CH₂I) | 1.8 - 2.5 (m) | 30 - 40 |

| CH₂ (ring) | 1.0 - 1.8 (m) | 20 - 30 |

| CH-CH₂ -CH₂I | 1.9 - 2.6 (m) | 35 - 45 |

| CH₂-CH₂ I | 3.2 - 3.5 (t) | 0 - 10 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (J-coupling) through adjacent bonds. It would be used to trace the connectivity from the cyclopropyl (B3062369) protons to the ethyl chain protons, confirming the iodoethyl substituent is attached to the C2 position of the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying quaternary (non-protonated) carbons, such as the CCl₂ group, by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would help to determine the relative stereochemistry and preferred conformation of the iodoethyl side chain relative to the cyclopropane ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₅H₇Cl₂I), HRMS would be used to confirm its molecular formula by matching the exact mass to the theoretical value. A key feature would be the characteristic isotopic pattern arising from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one iodine atom (¹²⁷I).

Table 2: Predicted Isotopic Distribution for the Molecular Ion [C₅H₇Cl₂I]⁺ (Note: Based on natural isotopic abundances.)

| Ion | Theoretical m/z | Relative Abundance (%) |

| [M]⁺ | 263.8964 | 100.0 |

| [M+2]⁺ | 265.8935 | 65.3 |

| [M+4]⁺ | 267.8905 | 10.6 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound and to analyze its fragmentation pattern under electron ionization (EI). The fragmentation pattern provides a "fingerprint" that can help in structural identification. Expected fragmentation pathways could include:

Loss of an iodine radical (•I) to give a fragment at m/z 137.

Loss of a chlorine radical (•Cl) to give a fragment at m/z 229.

Cleavage of the ethyl side chain.

Ring-opening of the cyclopropane moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the different types of bonds present.

C-H Stretching: Vibrations for the C-H bonds of the cyclopropane ring and the methylene groups would appear in the region of 2850-3100 cm⁻¹. The C-H stretches associated with the cyclopropane ring may appear at slightly higher frequencies (>3000 cm⁻¹) than those of the ethyl chain.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups would be observed in the 1400-1470 cm⁻¹ region.

C-Cl Stretching: The presence of the two chlorine atoms would give rise to strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-I Stretching: The C-I bond stretch is expected to appear at a lower frequency, typically in the range of 500-600 cm⁻¹, due to the large mass of the iodine atom.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, though these can be complex and appear in the fingerprint region.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| >3000 | C-H Stretch (cyclopropane) | Medium |

| 2850-3000 | C-H Stretch (alkyl) | Medium |

| 1400-1470 | CH₂ Bend | Medium |

| 600-800 | C-Cl Stretch | Strong |

| 500-600 | C-I Stretch | Medium |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a cornerstone of chemical synthesis, enabling the separation of target compounds from reaction byproducts and unreacted starting materials. biotech-asia.org The choice of chromatographic technique is dictated by the physicochemical properties of the compound and the scale of the purification.

Column chromatography is a widely employed and versatile method for the preparative scale purification of organic compounds. orgsyn.org This technique operates on the principle of differential adsorption of components in a mixture onto a solid stationary phase as a liquid mobile phase percolates through it. For compounds like this compound, which possess moderate polarity, silica (B1680970) gel is a common choice for the stationary phase.

The process involves packing a glass column with silica gel and eluting the crude product mixture with a carefully selected solvent system (mobile phase). orgsyn.org The separation efficiency is highly dependent on the choice of eluent. A non-polar solvent might be used initially, followed by a gradual increase in the polarity of the mobile phase (gradient elution) to sequentially elute compounds with increasing polarity.

In the purification of analogous structures, such as 1,1-dichloro-2-cyanocyclopropane, researchers have successfully utilized column chromatography on silica gel. A typical procedure would involve the use of a gradient mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase to isolate the desired dichlorocyclopropane derivative from the reaction mixture. The progress of the separation is monitored by techniques like Thin Layer Chromatography (TLC), and fractions containing the pure compound are combined.

Table 1: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Example for a Dichlorocyclopropane Derivative |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | Merck Kieselgel 60 (230–400 mesh) |

| Mobile Phase | The solvent or solvent mixture that flows through the stationary phase. | Hexane/Ethyl Acetate (Gradient) |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution (increasing polarity) |

| Detection Method | Technique used to analyze the collected fractions. | Thin Layer Chromatography (TLC) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional High-Performance Liquid Chromatography (HPLC) for both analytical and preparative separations. chromatographyonline.comresearchgate.net The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. Supercritical fluids exhibit properties intermediate between those of a liquid and a gas, offering low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. researchgate.netyoutube.com

For the purification and analysis of complex organic molecules, including various cyclopropane derivatives, SFC offers significant advantages. rochester.edunih.gov These include reduced consumption of organic solvents, faster run times, and lower costs. chromatographyonline.com To modulate the solvating power of the supercritical CO2 mobile phase, especially for more polar compounds, organic modifiers such as alcohols (e.g., methanol, ethanol) are often added.

The application of SFC is particularly prominent in chiral separations, where it is used to resolve enantiomers of cyclopropane-containing compounds. nih.gov Specialized chiral stationary phases (CSPs) are employed to achieve this separation. The high throughput and efficiency of SFC make it an invaluable tool in drug discovery and development for the rapid purification and analysis of stereoisomers. chromatographyonline.com

Table 2: Advantages and Parameters of Supercritical Fluid Chromatography

| Feature | Description |

|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO2) |

| Common Modifiers | Alcohols (Methanol, Ethanol) |

| Key Advantages | High speed, reduced organic solvent use, lower backpressure, cost-effective. researchgate.netyoutube.com |

| Primary Applications | Chiral and achiral separations, high-throughput purification. chromatographyonline.comnih.gov |

| Detection | UV, Mass Spectrometry (MS) |

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is the most definitive method available for determining the complete three-dimensional structure of a molecule. nih.gov This powerful technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it an essential tool for the unambiguous structural elucidation of novel compounds. nih.govresearchgate.net The primary requirement for this analysis is the ability to grow a high-quality single crystal of the compound or a suitable derivative. nih.gov

In the study of cyclopropane systems, X-ray crystallography has been instrumental in confirming molecular structures. For instance, single-crystal X-ray analysis has been successfully applied to various 1,1-dihalocyclopropane derivatives to verify their structural assignments. cdnsciencepub.com The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the construction of a detailed electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For a derivative of this compound that forms a suitable crystal, X-ray diffraction would provide incontrovertible proof of its covalent structure and stereochemistry. The resulting structural data, including atomic coordinates and thermal parameters, serves as a fundamental reference point for understanding the molecule's chemical and physical properties.

Table 3: Information Obtained from X-ray Crystallography

| Structural Information | Significance |

|---|---|

| Molecular Connectivity | Confirms the sequence of bonded atoms. |

| Bond Lengths & Angles | Provides precise geometric parameters of the molecule. researchgate.net |

| Stereochemistry | Unambiguously determines the 3D arrangement of atoms, including absolute configuration in chiral molecules. nih.gov |

| Conformation | Reveals the preferred spatial orientation of atoms in the solid state. |

| Intermolecular Interactions | Shows how molecules are packed in the crystal lattice, revealing hydrogen bonds and other non-covalent forces. |

Computational and Theoretical Studies on 1,1 Dichloro 2 2 Iodoethyl Cyclopropane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict geometric properties, bonding nature, and various other molecular characteristics. In the context of halogenated cyclopropanes, DFT studies reveal how the presence of electronegative halogen atoms influences the strained three-membered ring.

For a molecule like 1,1-dichloro-2-(2-iodoethyl)cyclopropane, DFT calculations would typically be performed using a basis set such as 6-31G** to optimize the molecular geometry and compute electronic properties. The substitution of hydrogen with chlorine and an iodoethyl group is expected to significantly alter the bond lengths and angles of the cyclopropane (B1198618) ring compared to the unsubstituted parent molecule. The high reactivity of cyclopropanes is attributed to their highly strained ring structure, and substituents play a crucial role in modifying this reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the bonding within the molecule. This analysis would likely show strong intramolecular hyperconjugative interactions. In halogen-substituted cyclopropanes, the bond order of the carbon-carbon bonds in the ring can be affected by the halogen atoms. researchgate.net For instance, the C1-C2 and C1-C3 bonds might exhibit different bond orders due to the electronic effects of the dichloro and iodoethyl substituents.

Table 1: Predicted Bond Parameters for this compound based on DFT Calculations on Analogous Systems

| Parameter | Predicted Value | Influence of Substituents |

|---|---|---|

| C-C (ring) Bond Length | ~1.50 - 1.53 Å | Elongated due to steric and electronic effects of substituents. |

| C-Cl Bond Length | ~1.77 - 1.79 Å | Typical for gem-dichloro cyclopropyl (B3062369) systems. |

| C-I Bond Length | ~2.14 - 2.16 Å | Standard for iodoalkanes. |

| C-C-C (ring) Angle | ~60° (average) | Distorted from ideal 60° due to substitution. |

| NBO Charge on C1 | Highly positive | Due to two attached chlorine atoms. |

Note: The data in this table is illustrative and based on typical values from DFT studies on related halogenated cyclopropanes. Specific values for the target molecule would require a dedicated computational study.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized on the iodoethyl group, particularly on the iodine atom with its lone pairs of electrons, and potentially on the strained C-C bonds of the cyclopropane ring. The LUMO is likely to be associated with the antibonding orbitals of the C-Cl and C-I bonds, making these sites susceptible to nucleophilic attack.

The introduction of halogen atoms typically lowers the HOMO-LUMO gap compared to the parent hydrocarbon, suggesting an increase in chemical reactivity. physchemres.org The specific energy values would depend on the level of theory and basis set used in the calculation.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Cyclopropanes

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Cyclopropane | -10.9 | 4.5 | 15.4 |

| Chlorocyclopropane | -10.7 | 1.2 | 11.9 |

| 1,1-Dichlorocyclopropane (B3049490) | -10.5 | 0.8 | 11.3 |

Note: The data for cyclopropane and its chloro-derivatives are representative values from computational literature. The values for the target molecule are hypothetical predictions based on these trends.

Potential Energy Surface (PES) Mapping and Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction requires mapping the potential energy surface (PES), which represents the energy of a molecule as a function of its geometry. By identifying stable intermediates and the transition states that connect them, the most likely reaction pathways can be elucidated.

For this compound, a key reaction of interest is the ring-opening of the strained cyclopropane ring, which can proceed through various mechanisms. researchgate.netnih.gov Computational methods can be used to locate the transition state (TS) for such a reaction. A transition state is a saddle point on the PES, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product.

The activation energy (Ea), which is the energy difference between the reactant and the transition state, determines the rate of the reaction. DFT calculations are commonly used to compute these energies. For a substituted cyclopropane, the ring-opening can be initiated by the cleavage of one of the C-C bonds. The substituents significantly influence the activation energy for this process. acs.org For example, the presence of the iodoethyl group might facilitate homolytic cleavage of the C-I bond, initiating a radical-mediated ring-opening. Alternatively, the electron-withdrawing chlorine atoms could influence heterolytic ring-opening pathways.

Computational studies on the cyclopropanation of alkenes have shown that even small energy barriers can be significant in determining the reaction outcome. acs.org Similarly, for the reactions of this compound, identifying the transition states and their corresponding activation energies is crucial for predicting its chemical behavior. researchgate.net

Mechanochemistry explores how mechanical forces can induce chemical transformations. The application of an external force can dramatically alter the potential energy surface of a molecule, potentially opening up reaction pathways that are inaccessible under thermal conditions.

Force-Transformed Potential Energy Surfaces (FT-PES) are a theoretical construct used to understand and predict the outcomes of mechanochemical reactions. By applying a theoretical pulling force to different parts of a molecule in a computational model, one can observe how the PES is distorted and how the activation barriers for certain reactions are lowered.

For this compound, FT-PES studies could be used to investigate force-induced ring-opening reactions. By computationally "pulling" on, for instance, the two chlorine atoms or the ends of the iodoethyl chain, one could map out the energy landscape under mechanical stress. This could reveal which bonds are most susceptible to mechanical cleavage and what products would be formed. Such studies are particularly relevant for understanding the behavior of molecules in polymeric materials or under sonication.

Strategic Applications in Complex Organic Synthesis

1,1-Dichloro-2-(2-iodoethyl)cyclopropane as a Versatile Building Block

The utility of this compound as a versatile building block stems from the orthogonal reactivity of its functional groups. The gem-dichlorocyclopropane unit can undergo a variety of transformations, including reduction to a monochloro or unsubstituted cyclopropane (B1198618), or ring-opening reactions to afford larger carbocyclic frameworks. The primary iodide of the 2-(2-iodoethyl) side chain serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This dual reactivity enables sequential and selective modifications, making it a strategic component in multistep synthetic sequences.

Synthesis of Spirocyclopropane Derivatives and Related Strained Ring Systems

While direct applications of this compound in the synthesis of spirocyclopropanes are not extensively reported in the literature, its structural motifs are present in precursors for such transformations. The synthesis of spiro[cyclopropane-1,2'-indene]-1',3'-dione (B14435999) derivatives, for instance, has been achieved through the cyclopropanation of indenone-derived alkenes. Although not directly employing the title compound, these methodologies highlight the importance of functionalized cyclopropanes in accessing spirocyclic systems. The presence of the iodoethyl group in this compound offers a potential intramolecular cyclization pathway to form spiro systems after conversion of the iodide to a suitable nucleophile or electrophile.

Preparation of Functionalized Carbocyclic Systems (e.g., Cyclopentanes, Cyclobutanes)

The strained nature of the cyclopropane ring in this compound makes it a suitable precursor for ring-expansion reactions to generate larger carbocyclic systems like cyclobutanes and cyclopentanes. For example, the reaction of dichlorocyclopropanes with various reagents can induce ring-opening and subsequent rearrangement to form functionalized four- and five-membered rings. While specific examples utilizing this compound are scarce, the general reactivity of related dichlorocyclopropyl derivatives suggests its potential in this area. The iodoethyl side chain could participate in these transformations or be used to introduce further complexity after the carbocyclic core has been established.

Access to Diverse Heterocyclic Scaffolds

The functional handles on this compound provide multiple avenues for the synthesis of heterocyclic compounds. The iodide is a prime site for reaction with heteroatom nucleophiles (e.g., amines, thiols, alcohols) to forge carbon-heteroatom bonds, which can be a key step in the assembly of various heterocyclic rings. Furthermore, domino reactions involving the opening of the dichlorocyclopropane ring and participation of the side-chain functionality could lead to the formation of complex heterocyclic scaffolds. Research on other donor-acceptor cyclopropanes has demonstrated their utility in synthesizing a variety of heterocyclic products through ring-opening and new ring-closure pathways.

Design and Synthesis of Advanced Mechanophores

Mechanophores are molecules that respond to mechanical stress with a specific chemical reaction. Strained ring systems, such as cyclopropanes, are often key components of mechanophores due to their propensity to undergo ring-opening reactions under mechanical force. The gem-dichlorocyclopropane unit, in particular, can be designed to fragment or rearrange in response to mechanical stimuli. While the direct use of this compound in the synthesis of advanced mechanophores has not been specifically detailed, its structural components are relevant to the design of such molecules. The iodoethyl group could serve as an attachment point to a polymer backbone, allowing the dichlorocyclopropane unit to be incorporated into a larger mechanosensitive system.

Intermediate in the Synthesis of Structurally Diverse Organic Molecules

Given its array of functional groups, this compound can serve as a key intermediate in the synthesis of a wide range of structurally diverse organic molecules. The selective manipulation of the iodide and the dichlorocyclopropane moiety allows for a stepwise elaboration of molecular complexity. This makes it a valuable precursor for creating libraries of compounds for various applications, including medicinal chemistry and materials science. The ability to introduce different functionalities through the iodoethyl group, followed by transformations of the cyclopropane ring, provides a powerful strategy for accessing novel chemical space.

Emerging Research Avenues and Future Perspectives

Development of Catalytic and Highly Efficient Synthetic Methods

The synthesis of functionalized cyclopropanes has been a long-standing challenge in organic chemistry, with ongoing efforts to develop more efficient, selective, and sustainable methods. bulletin.am For a molecule like 1,1-dichloro-2-(2-iodoethyl)cyclopropane, future synthetic strategies will likely focus on catalytic and atom-economical approaches.

One major avenue of research will be the refinement of dichlorocyclopropanation. Traditional methods often rely on the generation of dichlorocarbene (B158193) from chloroform (B151607) and a strong base, which can be adapted for phase-transfer catalysis (PTC) to improve yields. acs.org However, emerging research points towards milder and more versatile reagents. For instance, dichloromethyl(diaryl) sulfonium (B1226848) salts have been developed as effective dichlorocarbene precursors that operate under mild conditions, offering a potential route to the gem-dichloro moiety on a sensitive substrate. acs.org

Furthermore, the introduction of the iodoethyl group presents opportunities for catalytic innovation. An alternative to direct synthesis could involve intramolecular cyclization. Research has shown that electron-deficient 2-iodoethyl-substituted olefins can undergo efficient 3-exo-trig cyclization using zinc powder in an environmentally friendly alcohol-water solvent system. organic-chemistry.orgorganic-chemistry.org This points to a potential strategy where a precursor with the iodoethyl group is first constructed and then cyclized.

Looking forward, biocatalysis offers a promising frontier for the enantioselective synthesis of halogenated cyclopropanes. researchgate.net Engineered enzymes could provide access to specific stereoisomers of this compound, which would be invaluable for applications in medicinal chemistry and materials science.

| Synthetic Strategy | Potential Catalyst/Reagent | Anticipated Advantages |

| Catalytic Dichlorocyclopropanation | Dichloromethyl(diaryl) sulfonium salts | Mild reaction conditions, tolerance of sensitive functional groups. acs.org |

| Intramolecular Cyclization | Zinc powder | Environmentally benign, simple, and cost-effective. organic-chemistry.org |

| Asymmetric Biocatalysis | Engineered Myoglobin/Heme proteins | High enantioselectivity for specific stereoisomers. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The combination of a gem-dichlorocyclopropane and an alkyl iodide in one molecule opens the door to a wide array of chemical transformations. The high ring strain of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) makes it kinetically stable but prone to ring-opening reactions under specific conditions, especially when activated by donor and acceptor groups. mdpi.com

Future research will likely explore the selective transformation of either the cyclopropane ring or the iodoethyl side chain. The gem-dichloro group makes the cyclopropane ring an excellent precursor for various functionalities. For example, thermocatalytic isomerization of similar alkenyl-gem-dichlorocyclopropanes in the presence of zeolites can lead to gem-dichlorocyclopentenes. finechem-mirea.ruresearchgate.net This suggests that this compound could be a precursor to functionalized five-membered rings.

The carbon-iodine bond is another key reactive site. It is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Moreover, it can participate in radical reactions or transition-metal-catalyzed cross-coupling reactions. For instance, cobalt-catalyzed cross-couplings have been shown to be effective for alkyl iodides. organic-chemistry.org This could enable the coupling of the cyclopropane moiety to other molecular fragments.

A particularly exciting prospect is the development of tandem reactions that involve both functional groups. For example, a reaction could be initiated at the iodoethyl group, leading to an intermediate that subsequently triggers a ring-opening or rearrangement of the dichlorocyclopropane. Such unprecedented transformations could provide rapid access to complex molecular architectures.

| Reactive Site | Transformation Type | Potential Product Class |

| gem-Dichlorocyclopropane | Ring-opening/Isomerization | Functionalized cyclopentenes, dienes. researchgate.net |

| Iodoethyl Group | Nucleophilic Substitution | Ethers, amines, azides, etc. |

| Iodoethyl Group | Cross-Coupling Reactions | Substituted cyclopropanes with new C-C bonds. organic-chemistry.org |

| Both Groups | Tandem Reactions | Complex polycyclic or rearranged scaffolds. |

Integration with Flow Chemistry and Automated Synthesis

The synthesis and manipulation of potentially reactive intermediates like carbenes or organometallics can pose safety and scalability challenges in traditional batch chemistry. Continuous flow chemistry offers a powerful solution to these issues. nih.gov The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for excellent control over reaction temperature and mixing, enhancing safety and often improving yields and selectivity. acs.org

The synthesis of gem-dichlorocyclopropanes using phase-transfer catalysis has already been successfully translated to continuous flow microreactor systems, demonstrating improved efficiency and safety. researchgate.net This approach would be highly suitable for the synthesis of this compound, allowing for the safe handling of dichlorocarbene precursors on a larger scale.

Furthermore, flow chemistry enables the "telescoping" of multi-step synthetic sequences, where the output from one reactor flows directly into the next without the need for intermediate purification. nih.govrsc.org A future automated synthesis of a derivative of this compound could involve its formation in a first flow reactor, followed by an immediate cross-coupling or substitution reaction at the iodoethyl group in a second reactor. This would significantly streamline the synthesis of complex molecules derived from this building block. The generation and use of reactive organolithium species for cyclopropane functionalization has also been shown to be more practical and scalable under flow conditions. thieme-connect.com

| Flow Chemistry Application | Benefit | Example Process |

| Dichlorocyclopropanation | Enhanced safety, scalability, precise control. researchgate.net | Continuous generation and reaction of dichlorocarbene. |

| Multi-step Synthesis | Increased efficiency, reduced waste. nih.gov | Telescoped synthesis involving cyclopropanation followed by substitution. |

| Handling Reactive Intermediates | Avoids accumulation of hazardous species. | In-line generation and consumption of organometallic reagents. thieme-connect.com |

Computational Design and Prediction of New Derivatives and Reactions

Computational chemistry is becoming an indispensable tool in modern synthetic planning. For a molecule like this compound, computational methods can provide deep insights into its structure, reactivity, and potential for new applications.

Density Functional Theory (DFT) calculations can be used to model the geometry and electronic structure of the molecule, helping to predict which bonds are most likely to react and under what conditions. nih.govnih.gov For example, computational studies can elucidate the mechanism of ring-opening reactions or predict the stereochemical outcome of catalytic processes. This is particularly important for designing stereodivergent syntheses, where different catalysts can produce all possible stereoisomers of a product. chemrxiv.org

A burgeoning field is the use of machine learning and artificial intelligence for reaction prediction. nih.gov While still in development, these models are being trained on vast reaction databases to predict the products of unknown reactions. arxiv.org In the future, such tools could be used to screen for novel and unprecedented transformations of this compound, suggesting new synthetic routes that might not be obvious to a human chemist.

Furthermore, computational tools are being used to design novel catalysts, including enzymes, for specific transformations. researchgate.net A computational design workflow could be employed to create a biocatalyst specifically tailored for the asymmetric synthesis of this compound or its derivatives, providing access to enantiopure building blocks for the pharmaceutical industry. chemrxiv.orgresearchgate.net

Expanding the Scope of Synthetic Applications

The true potential of this compound lies in its application as a versatile building block for the synthesis of more complex and valuable molecules. Cyclopropane derivatives are of immense interest in medicinal chemistry, agrochemicals, and materials science due to their unique conformational and electronic properties. bulletin.amrsc.org

In medicinal chemistry, the cyclopropane ring is often used as a bioisostere for other groups, such as double bonds, to improve metabolic stability and fine-tune pharmacological activity. nih.gov The presence of the dichloro and iodoethyl groups on this scaffold provides multiple handles for diversification, allowing for the creation of large libraries of compounds for drug discovery. For example, the iodoethyl group could be used to attach the cyclopropane core to a pharmacophore of interest.

In materials science, the high ring strain of cyclopropanes can be harnessed as a driving force for ring-opening polymerizations, leading to novel polymers with unique properties. bulletin.am The functional groups on this compound could be used to tune the properties of such materials or to create cross-linked networks.

The compound also serves as a precursor to other highly functionalized cyclopropanes. The gem-dichloro group can be transformed into a variety of other functionalities, and the iodoethyl group allows for a range of coupling and substitution reactions. This versatility makes it a valuable intermediate in the total synthesis of complex natural products that contain the cyclopropane motif. rsc.orgchimia.ch The development of new reactions and methodologies based on this building block will undoubtedly expand its utility in all areas of chemical synthesis.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1-dichloro-2-(2-iodoethyl)cyclopropane?

- Methodology : The synthesis of halogenated cyclopropanes often involves cyclopropanation via carbene insertion or nucleophilic substitution. For example, sodium hydroxide (NaOH) can act as a catalyst in polar solvents to facilitate ring closure and halogen retention . To introduce the iodoethyl group, a two-step approach may be employed: (1) synthesize the dichlorocyclopropane core via dichlorocarbene addition to a cyclopropane precursor, and (2) perform an iodination reaction using potassium iodide (KI) under controlled conditions. Reaction optimization should include monitoring by gas chromatography-mass spectrometry (GC-MS) to track intermediate formation .

Q. How can the structural integrity of this compound be validated?

- Methodology : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substituent positions and stereochemistry. For example, coupling constants in NMR can reveal cyclopropane ring strain (e.g., J = 5–8 Hz for adjacent protons) .

- Infrared (IR) Spectroscopy : Identify characteristic C-Cl (550–600 cm) and C-I (500–550 cm) stretches .

- X-ray Crystallography : Resolve the 3D structure to confirm bond lengths and angles, particularly for strained cyclopropane rings (expected C-C bond lengths ~1.54 Å) .

Q. What are the stability considerations for storing and handling this compound?

- Methodology : Halogenated cyclopropanes are sensitive to light, heat, and strong acids/bases. Conduct accelerated stability studies under varying conditions (pH, temperature, UV exposure). For instance, thermal gravimetric analysis (TGA) can determine decomposition temperatures, while HPLC monitoring under acidic/basic conditions identifies degradation products (e.g., ring-opening via hydrolysis) . Store in amber vials at –20°C under inert gas (argon/nitrogen) to minimize degradation.

Advanced Research Questions

Q. How does the iodoethyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The iodine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. To assess reactivity:

- Perform kinetic studies using palladium catalysts (e.g., Pd(PPh)) and varying aryl boronic acids. Monitor reaction progress via NMR or LC-MS.

- Compare activation energies with non-iodinated analogs (e.g., bromoethyl derivatives) using density functional theory (DFT) calculations (e.g., B3LYP/6-31G** level) to quantify electronic effects .

Q. What computational approaches can predict the compound’s electronic properties and regioselectivity?

- Methodology :

- DFT Calculations : Optimize the molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the cyclopropane ring’s strain may lower LUMO energy, enhancing reactivity at the iodoethyl group .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* stabilization between cyclopropane C-C bonds and substituents) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive hotspots .

Q. How can structure-activity relationships (SARs) guide its application in medicinal chemistry?

- Methodology :

- Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with analogs (e.g., bromoethyl or chloromethyl derivatives) to assess halogen-dependent efficacy .

- Docking Studies : Simulate binding to biological targets (e.g., tubulin or DNA topoisomerases) using AutoDock Vina. The iodoethyl group’s size and polarizability may influence binding pocket interactions .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。